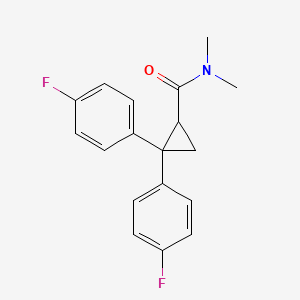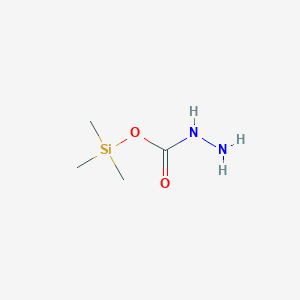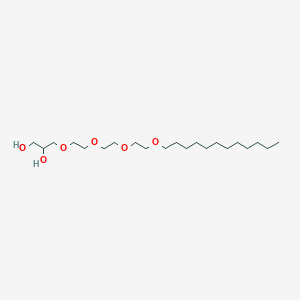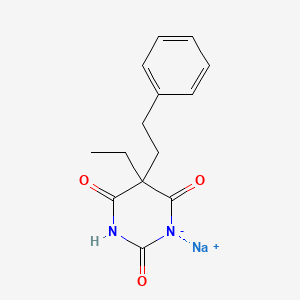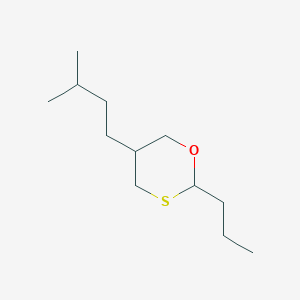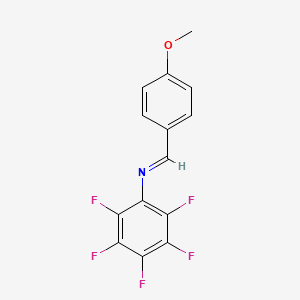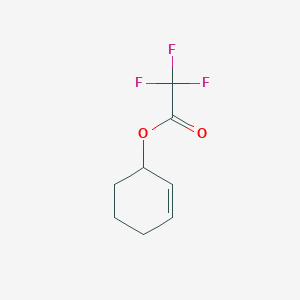
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is an organic compound with the molecular formula C8H9F3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by trifluoromethyl and cyclohexenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester typically involves the esterification of trifluoroacetic acid with 2-cyclohexen-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, trifluoro-, 2-cyclohexen-1-yl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release trifluoroacetic acid and 2-cyclohexen-1-ol, which can then participate in further biochemical reactions. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in studying enzyme mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, trifluoro-, cyclohexyl ester: Similar in structure but with a saturated cyclohexyl group instead of the unsaturated cyclohexenyl group.
Trifluoroacetic acid, methyl ester: Contains a methyl group instead of the cyclohexenyl group.
Acetic acid, trifluoro-, phenyl ester: Contains a phenyl group instead of the cyclohexenyl group.
Uniqueness
Acetic acid, trifluoro-, 2-cyclohexen-1-yl ester is unique due to the presence of both the trifluoromethyl and cyclohexenyl groups, which impart distinct chemical properties. The unsaturated cyclohexenyl group allows for additional reactivity compared to its saturated counterparts, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
64487-54-3 |
|---|---|
Formule moléculaire |
C8H9F3O2 |
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
cyclohex-2-en-1-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |
Clé InChI |
VAICZUCQOUOECB-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
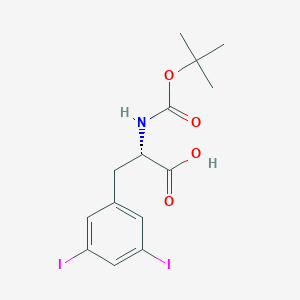
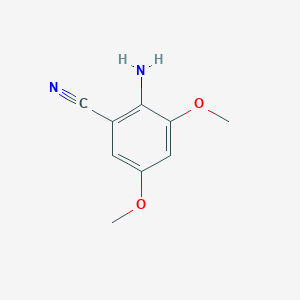
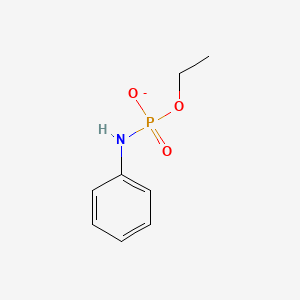
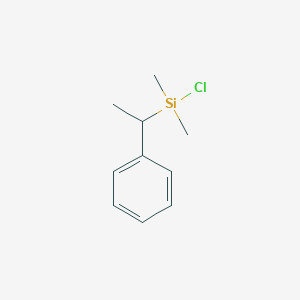
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
